molecular formula C15H16N2O2 B13948784 Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- CAS No. 35438-85-8

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-

Cat. No.: B13948784
CAS No.: 35438-85-8
M. Wt: 256.30 g/mol
InChI Key: WFISGHNZCOYXMI-UHFFFAOYSA-N
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Description

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a benzene ring and a cyclohexyl group. It is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- typically involves the reaction of benzene derivatives with isocyanates. One common method is the reaction of 4-isocyanatocyclohexylmethyl chloride with benzene in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate groups under mild conditions.

Major Products Formed

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and related compounds.

    Substitution: Ureas and carbamates.

Scientific Research Applications

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-isocyanato-4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.

    Benzene, 1-isocyanato-4-methoxy-: Contains a methoxy group instead of a cyclohexyl group.

    Bis(4-isocyanatocyclohexyl)methane: Contains two isocyanate groups attached to cyclohexyl groups.

Uniqueness

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is unique due to the presence of both benzene and cyclohexyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

35438-85-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]benzene

InChI

InChI=1S/C15H16N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-2,5-6,13,15H,3-4,7-9H2

InChI Key

WFISGHNZCOYXMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2=CC=C(C=C2)N=C=O)N=C=O

Origin of Product

United States

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